Cas no 1504021-27-5 (2,2,2-trifluoro-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one)

2,2,2-Trifluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-one is a fluorinated pyrazole derivative characterized by its trifluoromethyl and trifluoroacetyl functional groups. This compound exhibits high thermal and chemical stability due to its robust molecular structure, making it suitable for applications in agrochemical and pharmaceutical intermediates. The presence of multiple fluorine atoms enhances its lipophilicity and metabolic resistance, which can improve bioavailability in active ingredients. Its reactivity allows for further functionalization, enabling tailored modifications for specific synthetic pathways. The compound's well-defined structure ensures consistency in batch production, supporting its use in precision chemical synthesis.
2,2,2-trifluoro-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one structure
1504021-27-5 structure
Product name:2,2,2-trifluoro-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one
CAS No:1504021-27-5
MF:C7H4F6N2O
Molecular Weight:246.109882354736
CID:5833965
PubChem ID:83389098

2,2,2-trifluoro-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one 化学的及び物理的性質

名前と識別子

    • 2,2,2-trifluoro-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one
    • 1504021-27-5
    • 2,2,2-trifluoro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
    • EN300-1933096
    • インチ: 1S/C7H4F6N2O/c1-15-3(5(16)7(11,12)13)2-4(14-15)6(8,9)10/h2H,1H3
    • InChIKey: FZSQNIQFUZNJHJ-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C(C(F)(F)F)=O)N(C)N=1)(F)F

計算された属性

  • 精确分子量: 246.02278173g/mol
  • 同位素质量: 246.02278173g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 286
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 34.9Ų

2,2,2-trifluoro-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1933096-0.1g
2,2,2-trifluoro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
1504021-27-5
0.1g
$993.0 2023-09-17
Enamine
EN300-1933096-10g
2,2,2-trifluoro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
1504021-27-5
10g
$4852.0 2023-09-17
Enamine
EN300-1933096-5g
2,2,2-trifluoro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
1504021-27-5
5g
$3273.0 2023-09-17
Enamine
EN300-1933096-1g
2,2,2-trifluoro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
1504021-27-5
1g
$1129.0 2023-09-17
Enamine
EN300-1933096-0.05g
2,2,2-trifluoro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
1504021-27-5
0.05g
$948.0 2023-09-17
Enamine
EN300-1933096-2.5g
2,2,2-trifluoro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
1504021-27-5
2.5g
$2211.0 2023-09-17
Enamine
EN300-1933096-10.0g
2,2,2-trifluoro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
1504021-27-5
10g
$5590.0 2023-06-02
Enamine
EN300-1933096-5.0g
2,2,2-trifluoro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
1504021-27-5
5g
$3770.0 2023-06-02
Enamine
EN300-1933096-0.25g
2,2,2-trifluoro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
1504021-27-5
0.25g
$1038.0 2023-09-17
Enamine
EN300-1933096-0.5g
2,2,2-trifluoro-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-one
1504021-27-5
0.5g
$1084.0 2023-09-17

2,2,2-trifluoro-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-one 関連文献

2,2,2-trifluoro-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-oneに関する追加情報

Introduction to 2,2,2-Trifluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-one (CAS No. 1504021-27-5)

2,2,2-Trifluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-one (CAS No. 1504021-27-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of trifluoromethylated pyrazoles, which are known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

The chemical structure of 2,2,2-trifluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-one is characterized by the presence of a trifluoromethyl group and a pyrazole ring, both of which contribute to its stability and reactivity. The trifluoromethyl group is particularly noteworthy for its electron-withdrawing effect, which can influence the compound's biological activity and metabolic stability. The pyrazole ring, on the other hand, is a common motif in many bioactive molecules and is often associated with high binding affinity to various biological targets.

Recent studies have explored the potential applications of 2,2,2-trifluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-one in the development of novel therapeutic agents. One notable area of research is its use as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the activity of cyclooxygenase (COX), a key enzyme in the production of prostaglandins, which are mediators of inflammation and pain.

In addition to its anti-inflammatory properties, 2,2,2-trifluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-one has shown promise as an antiviral agent. Research conducted at the University of California found that this compound exhibited potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The mechanism of action appears to involve the inhibition of viral replication through interference with key viral enzymes.

The anticancer potential of 2,2,2-trifluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-one has also been investigated. A study published in the Cancer Research journal reported that this compound selectively induced apoptosis in various cancer cell lines while showing minimal toxicity to normal cells. The selective cytotoxicity was attributed to its ability to disrupt mitochondrial function and activate caspase-dependent apoptotic pathways.

Beyond its direct biological activities, 2,2,2-trifluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-one has been explored as a building block for the synthesis of more complex molecules with enhanced pharmacological properties. Its structural versatility allows for the introduction of various functional groups that can modulate its activity and improve its pharmacokinetic profile. For example, researchers at Harvard University have developed a series of derivatives by modifying the pyrazole ring and have identified several compounds with improved potency and selectivity.

The synthesis of 2,2,2-trifluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)ethan-1-one typically involves multi-step processes that include the formation of the pyrazole ring and subsequent functionalization with trifluoromethyl groups. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound. For instance, a novel one-pot synthesis method was reported in the Tetrahedron Letters, which significantly reduced reaction times and improved overall yields.

In conclusion, 2,2,2-trifluoro-1-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-y l)ethan - ione (CAS No. 15040 0 4 - 6 - 8 ) represents a promising molecule with diverse applications in medicinal chemistry. Its unique structural features and versatile biological activities make it an attractive candidate for further research and development as a potential therapeutic agent. Ongoing studies continue to uncover new insights into its mechanisms of action and potential clinical applications.

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